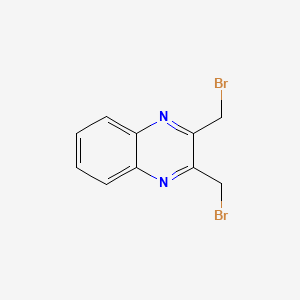

2,3-Bis(bromomethyl)quinoxaline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38602. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-bis(bromomethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2N2/c11-5-9-10(6-12)14-8-4-2-1-3-7(8)13-9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKFFORGJVELPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062861 | |

| Record name | Quinoxaline, 2,3-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3138-86-1 | |

| Record name | 2,3-Bis(bromomethyl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3138-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(bromomethyl)quinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003138861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(bromomethyl)quinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 2,3-bis(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoxaline, 2,3-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-bis(bromomethyl)quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BIS(BROMOMETHYL)QUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK7CU7QW5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Bedrock of Innovation: Quinoxaline Scaffolds in Modern Chemistry

Quinoxaline (B1680401), a fused bicyclic heteroaromatic compound consisting of a benzene (B151609) ring and a pyrazine (B50134) ring, forms the structural foundation of numerous biologically active molecules. ijpsjournal.comnih.gov The inherent chemical properties of the quinoxaline scaffold, including its aromaticity and the presence of nitrogen atoms, contribute to its ability to interact with various biological targets. This has led to the development of quinoxaline-containing compounds with a broad spectrum of pharmacological activities.

The significance of the quinoxaline scaffold is underscored by its presence in several FDA-approved drugs. nih.gov These include agents for treating a range of conditions, highlighting the scaffold's versatility and acceptance in medicinal chemistry. The biological activities attributed to quinoxaline derivatives are extensive and include:

Antimicrobial: Exhibiting activity against bacteria, fungi, and other microorganisms. sapub.orgnih.govresearchgate.netpharmatutor.org

Antiviral: Showing potential in combating various viral infections. nih.govnih.gov

Anticancer: Demonstrating cytotoxic effects against various cancer cell lines. nih.govsapub.orgnih.govnih.gov

Anti-inflammatory: Possessing properties that can reduce inflammation. sapub.orgnih.govresearchgate.net

Antimalarial: Showing promise in the fight against malaria. sapub.orgresearchgate.net

Antitubercular: Exhibiting activity against Mycobacterium tuberculosis. nih.govsapub.org

Beyond medicine, quinoxaline derivatives have found applications in materials science as organic semiconductors, dyes, and electroluminescent materials. nih.govresearchgate.net The rigid and planar structure of the quinoxaline ring system also makes it a useful component in the construction of macrocyclic receptors for molecular recognition. nih.gov The continuous exploration of quinoxaline chemistry promises the discovery of new compounds with enhanced and novel functionalities.

A Versatile Architect: the Pivotal Role of 2,3 Bis Bromomethyl Quinoxaline

Established Synthetic Pathways to the Quinoxaline Core

The formation of the quinoxaline heterocyclic system is a well-documented process in organic chemistry, with several reliable methods available.

The most traditional and widely employed method for constructing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine (or its substituted derivatives) and a 1,2-dicarbonyl compound. mdpi.comencyclopedia.pubrsc.orgnih.gov This reaction is valued for its efficiency and reliability. The foundational reaction was first reported by Körner and Hinsberg in 1884. encyclopedia.pub

The versatility of this method is enhanced by the wide array of catalysts and reaction conditions that can be applied to promote the cyclization. These variations allow for optimization based on substrate reactivity, desired yield, and environmental considerations. For instance, the reaction to form 2,3-dimethylquinoxaline (B146804), a direct precursor to the title compound, is achieved by condensing o-phenylenediamine with 2,3-butanedione (B143835) (biacetyl). chim.itnih.gov

Modern advancements have introduced numerous catalytic systems to facilitate this condensation, often under milder or more environmentally friendly conditions. encyclopedia.pub These include both traditional acid catalysts and a range of newer promoters. encyclopedia.pubchim.itnih.govnih.govacgpubs.org

Table 1: Selected Catalysts and Conditions for Quinoxaline Synthesis via Condensation

| Catalyst/Condition | Reactants | Solvent | Temperature | Yield Range | Reference(s) |

|---|---|---|---|---|---|

| Glycerol/Water | o-Phenylenediamine, 1,2-Dicarbonyl | Glycerol/Water | 90 °C | 85-91% | encyclopedia.pub |

| Iodine (I₂) | o-Phenylenediamine, Hydroxyl Ketone | DMSO | Room Temp. | 80-90% | encyclopedia.pub |

| Zinc Triflate | o-Phenylenediamine, α-Diketone | Acetonitrile (B52724) | Room Temp. | up to 90% | encyclopedia.pub |

| Cerium (IV) Ammonium (B1175870) Nitrate (B79036) (CAN) | o-Phenylenediamine, Benzil (B1666583) | Aqueous Medium | Room Temp. | up to 98% | encyclopedia.pub |

| Microwave Irradiation | Acyloin, o-Phenylenediamine | Solvent-free | N/A | 20-94% | tandfonline.com |

| Nanozeolite Clinoptilolite | o-Phenylenediamine, 1,2-Diketone | Water | Room Temp. | Excellent | chim.it |

This table is interactive and can be sorted by column headers.

Beyond the classic diamine-dicarbonyl condensation, several other effective strategies have been developed for the synthesis of the quinoxaline ring system. These alternative pathways offer flexibility, particularly when specific precursors are more readily available or when functional group tolerance is a concern.

Key alternative methods include:

Reaction with α-Haloketones : Quinoxalines can be synthesized through the condensation-oxidation of o-phenylenediamines with α-haloketones, such as phenacyl bromides. rsc.orgacgpubs.orglongdom.org

Oxidative Coupling Reactions : The Bi-catalyzed oxidative coupling of epoxides with ene-1,2-diamines provides another route to the quinoxaline core. nih.govlongdom.org

Metal-Catalyzed Syntheses : Various transition metals catalyze the formation of quinoxalines. Examples include the copper-catalyzed three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) organic-chemistry.org, and nickel-catalyzed dehydrogenative coupling. organic-chemistry.org

Cyclization from other Precursors : Other notable methods include the cyclization of aryl amino oximes with α-dicarbonyl compounds nih.gov, the reaction of o-phenylenediamines with alkynes organic-chemistry.org, and the reduction of 2-nitroanilines followed by in-situ cyclization. nih.govorganic-chemistry.org

Strategies for Direct Introduction of Bromomethyl Groups at the 2,3-Positions

There are two primary strategies for synthesizing the target compound, this compound. The choice of method often depends on the availability of starting materials.

Direct Condensation : This approach builds the heterocyclic ring and introduces the bromomethyl functionalities in a single step. It involves the reaction of 1,2-phenylenediamine with a pre-functionalized dicarbonyl compound, 1,4-dibromo-2,3-butanedione. prepchem.com A typical procedure involves refluxing these two reactants in benzene using a Dean-Stark apparatus to remove the water formed during the condensation, leading directly to the desired product. prepchem.com

Bromination of a Precursor : A more common and often more practical approach is the post-modification of a pre-formed quinoxaline ring. This two-step process begins with the synthesis of 2,3-dimethylquinoxaline via the condensation of 1,2-phenylenediamine and 2,3-butanedione. chim.itnih.gov The subsequent step is the free-radical bromination of the two methyl groups. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) in a suitable solvent like carbon tetrachloride. This reaction selectively brominates the benzylic positions, converting the methyl groups into bromomethyl groups.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives allows for the fine-tuning of the molecule's properties. Modifications can be made to the benzene portion of the quinoxaline ring or by transforming the reactive bromomethyl groups.

To introduce substituents onto the benzene ring of the this compound molecule, the general strategy is to start with a correspondingly substituted 1,2-phenylenediamine. This precursor is then carried through the synthetic sequence described previously (see section 2.2, strategy 2).

The process involves:

Condensation of a substituted 1,2-phenylenediamine with 2,3-butanedione to form a substituted 2,3-dimethylquinoxaline. researchgate.net

Radical bromination of the resulting substituted 2,3-dimethylquinoxaline to yield the desired 6- and/or 7-substituted this compound derivative. researchgate.netnih.gov

This approach has been successfully used to synthesize a variety of derivatives with different electronic properties. researchgate.netnih.gov

Table 2: Examples of Synthesized 6- and/or 7-Substituted this compound Derivatives

| Substituent(s) | Position(s) | Reference(s) |

|---|---|---|

| Fluoro | 6 | researchgate.netnih.gov |

| Trifluoromethyl | 6 | researchgate.netnih.gov |

| Ethyl Ester | 6 | researchgate.netnih.gov |

| Methyl | 6 | researchgate.net |

| Chloro | 6 | researchgate.net |

| Bromo | 6 | researchgate.net |

| Nitro | 6 | researchgate.net |

This table is interactive and can be sorted by column headers.

The two bromomethyl groups at the 2- and 3-positions are highly reactive and serve as excellent handles for further chemical transformations via nucleophilic substitution. This allows for the construction of more complex molecules and macrocycles.

Reaction with Thiol Nucleophiles : The compound can act as a linker by reacting with molecules containing thiol groups. For example, it has been coupled with indolo-triazolo-pyridazinethiones in the presence of a base like potassium carbonate to form complex heterocyclic systems linked by methylenesulfanyl bridges. researchgate.net

Reaction with Amine Nucleophiles : The bromine atoms can be displaced by primary or secondary amines. Studies on the reaction of this compound 1-N-oxides with diethylamine (B46881) have shown that this nucleophilic substitution occurs readily. nih.gov

Wittig Reaction : The bromomethyl groups can be converted into their corresponding triphenylphosphonium salts by reaction with triphenylphosphine. masterorganicchemistry.com These salts, upon treatment with a strong base, form phosphorus ylides (Wittig reagents). organic-chemistry.orglibretexts.org These ylides can then react with aldehydes or ketones to form alkenes, providing a powerful method for C-C bond formation and the synthesis of derivatives such as 2,3-distyrylquinoxalines. organic-chemistry.orgwikipedia.org

Catalytic Systems and Reaction Conditions in Quinoxaline Synthesis

The synthesis of the quinoxaline ring system can be significantly enhanced through the use of various catalytic systems, which often lead to milder reaction conditions, shorter reaction times, and higher yields compared to traditional methods that may require high temperatures and strong acids. nih.govnih.gov A variety of catalysts have been developed, ranging from metal-based systems to organocatalysts.

One prominent class of catalysts includes heteropolyoxometalates supported on materials like alumina. For instance, molybdophosphovanadates (e.g., AlCuMoVP and AlFeMoVP) have been employed as efficient heterogeneous catalysts. nih.gov These catalysts facilitate the condensation of o-phenylenediamine with benzil at room temperature, achieving high yields in relatively short times. nih.gov The reaction conditions and yields for these and other catalytic systems are often optimized by adjusting the catalyst amount, solvent, and reaction time. nih.gov

Iodine has also been utilized as an effective catalyst for the oxidative cyclization of α-hydroxy ketones with o-phenylenediamines, operating at room temperature in DMSO, which serves as both the solvent and oxidant. nih.gov Another halogen-based reagent, N-Bromosuccinimide (NBS), promotes a one-pot, two-step synthesis from alkenes in a 1,4-dioxane/water medium. nih.gov

Transition metal catalysts are widely used. Copper-catalyzed reactions, for example, enable the one-pot, three-component synthesis of quinoxalines from 2-iodoanilines, arylacetaldehydes, and sodium azide. organic-chemistry.org Nickel-based systems, such as NiBr₂/1,10-phenanthroline, have proven effective for synthesizing quinoxalines from 1,2-diamines. organic-chemistry.org Furthermore, palladium catalysts have been used for the reductive annulation of catechols and nitroarylamines to produce novel quinoxaline derivatives. rsc.org

Organocatalysts, such as the bio-inspired ortho-quinone catalysts, can facilitate the synthesis from primary amines under mild conditions using oxygen as the terminal oxidant. organic-chemistry.org Even simple organic molecules like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to efficiently catalyze the aerobic oxidation of deoxybenzoins, which can then be used in a one-pot synthesis of quinoxalines. organic-chemistry.org

Below is a table summarizing various catalytic systems for quinoxaline synthesis.

| Catalyst System | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |

| AlCuMoVP on Alumina | o-phenylenediamine, benzil | Toluene | 25°C | 2 h | 92 | nih.gov |

| Iodine (I₂) | o-phenylenediamine, α-hydroxy ketone | DMSO | Room Temp. | 12 h | 78-99 | nih.gov |

| N-Bromosuccinimide (NBS) | o-phenylenediamine, alkenes | 1,4-Dioxane/H₂O | Reflux | N/A | 23-83 | nih.gov |

| CuI / K₂CO₃ | 2-iodoaniline, arylacetaldehyde, NaN₃ | DMSO | 80°C | 20 h | Good | organic-chemistry.org |

| NiBr₂ / 1,10-phenanthroline | 1,2-diamines, 1,2-diketones | N/A | N/A | N/A | Good | organic-chemistry.org |

| Cerium(IV) Ammonium Nitrate (CAN) | o-phenylenediamine, benzil | Acetonitrile/H₂O | Room Temp. | 20 min | 80-98 | nih.govmdpi.com |

| Zinc Triflate (Zn(OTf)₂) | o-phenylenediamine, α-diketones | Acetonitrile | Room Temp. | N/A | 85-91 | mdpi.com |

| TiO₂-Pr-SO₃H | o-phenylenediamine, benzil | Ethanol or Solvent-free | Room Temp. | 10 min | 95 | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ekb.egdergipark.org.tr In the context of quinoxaline synthesis, this has led to the development of eco-friendly protocols that utilize safer solvents, recyclable catalysts, and energy-efficient conditions. researchgate.net

A significant advancement is the use of water as a green solvent. nih.gov For example, the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds can be performed in water, often without the need for a catalyst, providing high yields and a simple work-up. researchgate.net Similarly, cerium(IV) ammonium nitrate (CAN) effectively catalyzes the reaction in aqueous media at room temperature. nih.govmdpi.com Ethanol is another green solvent that has been successfully used, for instance, in catalyst-free reactions involving phenacyl bromides. nih.gov

Solvent-free, or solid-state, reactions represent another key green strategy. researchgate.net These reactions, often conducted by grinding the reactants together, can be catalyzed by solid acid catalysts like nano-kaoline/BF₃/Fe₃O₄ or simply by silica (B1680970) nanoparticles. rsc.org Such methods minimize waste and can lead to high yields in short reaction times. rsc.org

The development of reusable and recyclable catalysts is a cornerstone of green quinoxaline synthesis. dergipark.org.tr Heterogeneous catalysts, such as phosphate-based mineral fertilizers (MAP, DAP, TSP), have been shown to be highly efficient, affording excellent yields at ambient temperature. dergipark.org.tr These catalysts can be easily recovered by filtration and reused multiple times without significant loss of activity. dergipark.org.tr Nano-catalysts, including magnetic iron oxide nanoparticles (Fe₃O₄@SiO₂), also offer excellent recyclability, being easily separated from the reaction mixture using an external magnet. rsc.org

Alternative energy sources like microwave irradiation and ultrasonic waves have also been employed to accelerate reactions, often leading to shorter reaction times and improved yields under greener conditions. researchgate.netprimescholars.com These methods align with the green chemistry goal of reducing energy consumption compared to conventional heating. dergipark.org.tr

The table below highlights several green chemistry approaches for the synthesis of quinoxaline derivatives.

| Green Approach | Catalyst/Conditions | Reactants | Solvent | Key Advantages | Reference(s) |

| Aqueous Media | Cerium(IV) Ammonium Nitrate (CAN) | o-phenylenediamine, benzil | Water/Acetonitrile | Low cost, low toxicity, rapid reaction | nih.govmdpi.com |

| Aqueous Media | Ionic Liquid Functionalized Cellulose | o-phenylenediamine, 1,2-dicarbonyl | Water | Recyclable catalyst, high yields | nih.gov |

| Solvent-Free | Silica Nanoparticles | 1,2-diamines, 1,2-diketones | None | Short reaction times, high yields | rsc.org |

| Solvent-Free | TiO₂-Pr-SO₃H | o-phenylenediamine, benzil | None | Recyclable catalyst, rapid, high yield | mdpi.com |

| Heterogeneous Catalysis | Mineral Fertilizers (MAP, DAP, TSP) | Aryl 1,2-diamines, 1,2-dicarbonyls | Ethanol | Recyclable, inexpensive catalyst, ambient temp. | dergipark.org.tr |

| Heterogeneous Catalysis | Alumina-supported Heteropolyoxometalates | o-phenylenediamine, benzil | Toluene | Recyclable catalyst, high yield, easy workup | nih.gov |

| Nano-Catalysis | Fe₃O₄@SiO₂/Schiff base complex | o-phenylenediamine, 1,2-diketones | Water | Recyclable magnetic catalyst, mild conditions | rsc.org |

| Catalyst-Free | Reflux Conditions | o-phenylenediamine, phenacyl bromide | Ethanol | Avoids catalyst contamination, green solvent | nih.gov |

Chemical Reactivity and Transformational Chemistry of 2,3 Bis Bromomethyl Quinoxaline

Nucleophilic Substitution Reactions of Bromomethyl Groups

The presence of two highly reactive bromomethyl groups makes 2,3-Bis(bromomethyl)quinoxaline an excellent substrate for various nucleophilic substitution reactions. These transformations are fundamental to the construction of more complex molecular architectures and the introduction of diverse functional groups.

Reactions with Nitrogen-Containing Nucleophiles

The reaction of this compound and its derivatives with nitrogen-containing nucleophiles is a well-established method for synthesizing a variety of nitrogen-containing heterocyclic compounds. nih.govnih.gov These reactions are of significant interest due to the biological activities often associated with the resulting products. nih.gov The complexity of the reaction mechanism, particularly with primary amines, can be influenced by substituents on the quinoxaline (B1680401) ring and the presence of N-oxide functionalities. nih.gov

For instance, the reaction of this compound 1-N-oxides with diethylamine (B46881) has been studied to understand the influence of substituents at the C6 and C7 positions, as well as the N-oxide group, on the initial nucleophilic substitution. nih.gov Symmetrically 2,3-disubstituted quinoxalines can be prepared through the nucleophilic displacement of the bromine atoms by various nitrogen nucleophiles. nih.gov This approach is often preferred over the cyclocondensation of symmetric alpha-diketones with o-phenylenediamines, which can require harsh conditions and has a more limited substrate scope. nih.gov

Halogen Exchange Reactions (e.g., to Fluoromethyl, Chloromethyl, Iodomethyl Derivatives)

The bromine atoms in this compound can be readily exchanged for other halogens, providing access to a range of dihalomethyl quinoxaline derivatives. These halogen exchange reactions are crucial for fine-tuning the electronic properties and reactivity of the molecule.

The synthesis of 2,3-bis(fluoromethyl)quinoxalines has been achieved by treating the corresponding bromomethyl compounds with potassium fluoride (B91410) in the presence of 18-crown-6. jst.go.jp However, the efficiency of this fluorination can be diminished by the presence of strong electron-withdrawing groups on the quinoxaline ring, which may lead to the formation of by-products. jst.go.jp

In contrast, the conversion to 2,3-bis(chloromethyl)quinoxalines by reaction with potassium chloride generally proceeds in good yields, even with electron-withdrawing substituents present. jst.go.jp The synthesis of 2,3-bis(iodomethyl)quinoxalines is typically accomplished via the Finkelstein reaction. jst.go.jp Similar to fluorination, strong electron-withdrawing groups can lead to side reactions and lower yields of the desired iodinated products. jst.go.jp

| Starting Material | Reagent | Product | Yield (%) |

| 2,3-Bis(bromomethyl)quinoxalines (2c–8c) | KF, 18-crown-6 | 2,3-Bis(fluoromethyl)quinoxalines (2a–8a) | 18–84 |

| 2,3-Bis(bromomethyl)quinoxalines (1c–8c) | KCl | 2,3-Bis(chloromethyl)quinoxalines (1b–8b) | Good |

| 2,3-Bis(bromomethyl)quinoxalines (2c–8c) | NaI | 2,3-Bis(iodomethyl)quinoxalines (2d–8d) | 36–94 |

Table 1: Summary of Halogen Exchange Reactions. jst.go.jp

Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal precursor for the construction of fused heterocyclic systems. By reacting with dinucleophiles, both bromomethyl groups can participate in cyclization reactions, leading to the formation of new rings fused to the quinoxaline core. This strategy has been employed to synthesize a variety of complex, polycyclic aromatic compounds. These fused systems are of interest for their potential applications in materials science and as biologically active agents. researchgate.net

Oxidative Transformations of the Quinoxaline Nucleus

Oxidation of the nitrogen atoms in the quinoxaline ring offers another avenue for modifying the properties and reactivity of this compound. These N-oxide derivatives are important intermediates and have shown interesting biological activities.

Synthesis of N-Oxide Derivatives (e.g., this compound-1,4-dioxide)

The synthesis of this compound-1,4-dioxide is a key transformation that enhances the chemical and biological profile of the parent compound. nih.gov This N-oxidation is typically achieved through the bromination of 2,3-dimethylquinoxaline (B146804) 1,4-dioxide. nih.gov The resulting this compound 1,4-dioxide is a valuable intermediate for the synthesis of other derivatives. For example, treatment with acetic acid in the presence of triethylamine (B128534) can yield quinoxidine, and subsequent hydrolysis leads to dioxidine, both of which are known for their antibacterial properties. nih.gov The Beirut reaction, involving the cyclization of benzofuroxans, is a significant preparative method for obtaining quinoxaline 1,4-dioxides. nih.gov

| Precursor | Reaction | Product |

| 2,3-Dimethylquinoxaline 1,4-dioxide | Bromination | This compound 1,4-dioxide |

| This compound 1,4-dioxide | Acetic acid, triethylamine | Quinoxidine |

| Quinoxidine | Aqueous methanol (B129727) | Dioxidine |

Table 2: Synthesis of N-Oxide Derivatives and Subsequent Transformations. nih.gov

Electrophilic Aromatic Substitution Reactions on the Quinoxaline Ring

While the pyrazine (B50134) ring of quinoxaline is electron-deficient, the benzene (B151609) ring can undergo electrophilic aromatic substitution. However, the reactivity is influenced by the existing substituents. In this compound, the electron-withdrawing nature of the pyrazine ring and the bromomethyl groups deactivates the benzene ring towards electrophilic attack.

The electrophilic nature of the quinoxaline ring itself has been explored, particularly in the context of vicarious nucleophilic substitution (VNS) of hydrogen. rsc.org This highlights the electron-deficient character of the heterocyclic ring. For electrophilic substitution on the benzene portion, the reaction conditions need to be carefully chosen. The mechanism generally involves the generation of an electrophile that attacks the benzene ring, forming a positively charged arenium intermediate, which is stabilized by resonance. libretexts.org Subsequent deprotonation restores the aromaticity, yielding the substituted product. libretexts.org While specific examples of electrophilic aromatic substitution on this compound are not extensively detailed in the provided results, the general principles of such reactions on deactivated aromatic systems would apply.

Functional Group Interconversions on Substituted Derivatives (e.g., Esterification, Demethylation)

The presence of substituents on the benzene ring of the this compound scaffold allows for a range of functional group interconversions, which are crucial for the development of new derivatives with tailored properties. Key examples of these transformations include the esterification of carboxylic acid-substituted derivatives and the demethylation of methoxy-substituted analogues.

The conversion of a carboxylic acid group to an ester is a fundamental transformation in organic chemistry. In the context of substituted 2,3-bis(bromomethyl)quinoxalines, this reaction has been successfully applied to the 6-carboxylic acid derivative.

The esterification of this compound-6-carboxylic acid can be accomplished by reacting it with an alcohol, such as methanol or ethanol, in the presence of a catalytic amount of a strong acid like sulfuric acid. sapub.org This reaction proceeds via the Fischer-Speier esterification mechanism, where the protonated carboxylic acid is attacked by the nucleophilic alcohol, leading to the formation of the corresponding ester after the elimination of water.

The reaction yields the methyl or ethyl ester of the quinoxaline derivative, demonstrating a straightforward method for modifying the carboxylic acid functionality without affecting the reactive bromomethyl groups. sapub.org

Table 1: Esterification of this compound-6-carboxylic Acid

| Starting Material | Reagents | Product |

| This compound-6-carboxylic Acid | Methanol, H₂SO₄ (cat.) | Methyl this compound-6-carboxylate |

| This compound-6-carboxylic Acid | Ethanol, H₂SO₄ (cat.) | Ethyl this compound-6-carboxylate |

Data sourced from a comprehensive review on quinoxaline derivatives. sapub.org

Demethylation, the removal of a methyl group from a methoxy (B1213986) substituent to yield a hydroxyl group, is another important functional group interconversion. This transformation is particularly relevant in the synthesis of biologically active molecules, as the resulting hydroxyl group can participate in hydrogen bonding and alter the compound's solubility and electronic properties.

For substituted 2,3-bis(bromomethyl)quinoxalines, the demethylation of a methoxy group has been effectively achieved. Specifically, 2,3-bis(bromomethyl)-6-methoxy-quinoxaline can be converted to 2,3-bis(bromomethyl)quinoxalin-6-ol. sapub.org

This demethylation is typically carried out using a strong Lewis acid, such as boron tribromide (BBr₃). The reaction proceeds without significant side reactions, providing the desired hydroxylated product in excellent yield. sapub.org This method highlights the robustness of the this compound core under demethylating conditions.

Table 2: Demethylation of 2,3-Bis(bromomethyl)-6-methoxy-quinoxaline

| Starting Material | Reagent | Product |

| 2,3-Bis(bromomethyl)-6-methoxy-quinoxaline | Boron tribromide (BBr₃) | 2,3-Bis(bromomethyl)quinoxalin-6-ol |

Data sourced from a comprehensive review on quinoxaline derivatives. sapub.org

These examples of esterification and demethylation underscore the utility of functional group interconversions in expanding the chemical space of this compound derivatives, paving the way for the synthesis of new compounds with potentially enhanced activities.

Applications As Versatile Building Blocks in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The presence of two reactive bromomethyl groups allows for facile nucleophilic substitution reactions, making 2,3-Bis(bromomethyl)quinoxaline an ideal starting material for the elaboration of more complex heterocyclic frameworks. This reactivity is harnessed in the synthesis of both fused and macrocyclic systems containing the quinoxaline (B1680401) moiety.

Synthesis of Fused Quinoxaline Derivatives

The condensation of o-phenylenediamines with 1,4-dibromo-2,3-butanedione (B1217914) provides a direct route to this compound and its derivatives. sapub.org This foundational molecule serves as a key intermediate for the creation of fused heterocyclic systems. For instance, reactions with various nucleophiles can lead to the formation of new rings fused to the quinoxaline core. One notable example is the synthesis of indolo[2,3-b]quinoxalines, which can be achieved through the reaction of o-phenylenediamine (B120857) with isatin (B1672199) derivatives. nih.gov These fused systems are of significant interest due to their potential biological activities. The versatility of this approach allows for the generation of a diverse library of fused quinoxaline derivatives by varying the substituents on both the quinoxaline precursor and the reacting partner.

Formation of Macrocyclic Quinoxaline Structures

The difunctional nature of this compound makes it an excellent candidate for the construction of macrocyclic architectures. By reacting it with appropriate ditopic nucleophiles, large rings incorporating the quinoxaline unit can be assembled. These macrocycles have garnered attention for their unique host-guest recognition properties and potential applications in areas such as sensing and catalysis. For example, quinoxaline-based macrocycles have been designed as selective fluorescent detectors for metal ions like Zn2+.

Precursor for Bioactive Molecules and Pharmacophores

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are frequently utilized as scaffolds in the design of biologically active molecules. researchgate.netnih.gov The parent quinoxaline structure is formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring. nih.gov The modification of this core structure can lead to a wide variety of compounds with diverse biological properties. researchgate.net

The compound this compound, in particular, has been investigated as a precursor for molecules with potential antimicrobial effects. researchgate.net The introduction of bromomethyl groups is a strategic design element, as these groups have been observed to contribute to the antimicrobial efficacy of compounds. researchgate.net

A study by Ishikawa and colleagues involved the synthesis of twelve derivatives of this compound, featuring various substituents at the 6- and/or 7-positions, to evaluate their antibacterial and antifungal activities. researchgate.netnih.gov The research found that nine of these derivatives exhibited antibacterial properties. researchgate.netnih.gov Notably, the derivative with a trifluoromethyl group at the 6-position demonstrated the highest activity against Gram-positive bacteria. nih.gov Another derivative with a fluoro-group at the 6-position showed a broad spectrum of antifungal activity. nih.gov However, only the derivative with an ethyl ester substitution was active against Gram-negative bacteria. nih.gov These findings underscore the importance of the substitution pattern on the quinoxaline ring in determining the biological activity profile.

The versatility of the quinoxaline scaffold extends to the development of agents with a wide range of therapeutic applications, including antiviral, anti-thrombotic, anti-HIV, and anticancer activities. researchgate.net

Exploration of Biological Activities and Medicinal Chemistry Potential

of 2,3-Bis(bromomethyl)quinoxaline

The quinoxaline (B1680401) scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a significant pharmacophore in medicinal chemistry. researchgate.net Derivatives of quinoxaline are largely synthetic and have been shown to possess a wide range of biological properties, including antibacterial, antifungal, anticancer, and antiviral activities. jst.go.jpresearchgate.net Among these, the this compound framework has been identified as a promising candidate for the development of novel antimicrobial agents. jst.go.jp The presence of bromomethyl groups at the C-2 and C-3 positions appears to be a key determinant of its antimicrobial effect. researchgate.net

Antimicrobial Efficacy and Structure-Activity Relationships

Research has demonstrated that this compound and its derivatives possess notable antimicrobial capabilities. researchgate.netjst.go.jp A study involving twelve derivatives of this compound with various substituents at the 6- and/or 7-positions revealed that nine of these compounds exhibited antibacterial activity. researchgate.net This highlights the potential of this chemical family as a source of new antimicrobial drugs.

Derivatives of this compound have shown significant efficacy against Gram-positive bacteria. researchgate.netjst.go.jpnih.gov In a systematic study, all eight tested this compound derivatives displayed activity against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus. jst.go.jp The potency of these compounds is heavily influenced by the nature of the substituents on the quinoxaline ring. For instance, a derivative featuring a trifluoromethyl group at the 6-position (1g) demonstrated the highest activity against Gram-positive bacteria. researchgate.netnih.gov This suggests that electron-withdrawing and lipophilic substituents can enhance the antibacterial effect against these organisms. researchgate.net

In comparison with other halomethyl analogues, the bis(bromomethyl) derivatives were consistently active. jst.go.jp While 2,3-bis(fluoromethyl)quinoxalines were inactive, several 2,3-bis(chloromethyl)quinoxalines and 2,3-bis(iodomethyl)quinoxalines showed activity. jst.go.jp However, the complete series of eight tested 2,3-bis(bromomethyl)quinoxalines proved to be active, indicating the particular effectiveness of the bromo-substituent in this context. jst.go.jp

Table 1: Antibacterial Activity of Selected 2,3-Bis(halomethyl)quinoxaline Derivatives against Gram-Positive Bacteria

| Compound ID | 2,3-Substituent | 6-Substituent | Activity against Gram-Positive Bacteria | Reference |

|---|---|---|---|---|

| 1g | Bis(bromomethyl) | -CF₃ | Highest Activity | researchgate.netnih.gov |

| 1c-8c | Bis(bromomethyl) | Various | All 8 tested compounds were active | jst.go.jp |

| 1b | Bis(chloromethyl) | -NO₂ | Highest activity among chloromethyl derivatives | jst.go.jp |

| 2a-8a | Bis(fluoromethyl) | Various | Inactive | jst.go.jp |

This table is interactive. You can sort and filter the data.

The activity of this compound derivatives against Gram-negative bacteria appears to be more selective and generally less potent than against Gram-positive strains. researchgate.netnih.gov In one study, only a single derivative out of twelve, which had an ethyl ester substitution (1k), showed any activity against Gram-negative bacteria. researchgate.netnih.gov This highlights a significant challenge in developing broad-spectrum agents from this chemical class and points to the structural features required to overcome the resistance mechanisms of Gram-negative organisms. jst.go.jp

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

| Compound ID | 6-Substituent | Activity against Gram-Negative Bacteria | Reference |

|---|---|---|---|

| 1k | -COOEt | Active | researchgate.netnih.gov |

| 1a-h, 1j | Various | Inactive | researchgate.net |

This table is interactive. You can sort and filter the data.

Antifungal Spectrum and Potency

The this compound scaffold is also a source of compounds with significant antifungal properties. jst.go.jpnih.gov Seven out of eight tested 2,3-bis(bromomethyl)quinoxalines exhibited antifungal activity. jst.go.jp The introduction of certain substituents can result in a broad antifungal spectrum. jst.go.jp For example, a derivative with a fluoro-group at the 6-position (1c) displayed the widest spectrum of antifungal activity in one study. researchgate.netnih.gov The evaluation of antifungal activity showed that derivatives with strong electron-releasing or electron-withdrawing groups (such as F, CF₃, NO₂, CN, and OCH₃) tended to have a broad antifungal reach. jst.go.jp

Similar to the antibacterial findings, the nature of the halogen at the 2- and 3-positions plays a critical role. The 2,3-bis(fluoromethyl)quinoxalines were inactive, whereas several chloro-, bromo-, and iodo-methyl derivatives showed antifungal effects. jst.go.jp Specifically, derivatives like 6-CN and 6-F 2,3-bis(bromomethyl)quinoxalines were active against fungi such as A. niger, Cladosporium cladosporioides, Alternaria sp., and Mucor spinescens. researchgate.net

Table 3: Antifungal Activity of Selected 2,3-Bis(halomethyl)quinoxaline Derivatives

| Compound ID | 2,3-Substituent | 6-Substituent | Antifungal Activity | Reference |

|---|---|---|---|---|

| 1c | Bis(bromomethyl) | -F | Widest antifungal spectrum | researchgate.netnih.gov |

| 1c-6c, 8c | Bis(bromomethyl) | Various | 7 of 8 tested compounds active | jst.go.jp |

| 81 | Bis(bromomethyl) | -CN | Active against multiple fungal species | researchgate.net |

| 82 | Bis(bromomethyl) | -F | Active against multiple fungal species | researchgate.net |

| 2a-8a | Bis(fluoromethyl) | Various | Inactive | jst.go.jp |

This table is interactive. You can sort and filter the data.

Influence of Substituent Electronic and Lipophilic Properties on Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is significantly modulated by the electronic and lipophilic characteristics of the substituents on the benzene ring. researchgate.netjst.go.jp Research indicates that the highest antibacterial effect, particularly against Gram-positive bacteria, was observed for derivatives bearing lipophilic and electron-withdrawing substituents at the C-6 position. researchgate.net The superior activity of the 6-trifluoromethyl derivative is a clear example of this trend. researchgate.netnih.gov

For antifungal activity, the structure-activity relationship is less straightforward, but the introduction of strong electron-releasing or electron-withdrawing groups was found to result in a wider antifungal spectrum. jst.go.jp This suggests that perturbations in the electronic distribution across the quinoxaline ring system are crucial for antifungal action. The lipophilicity of the substituents also affects the antimicrobial activity, likely by influencing the compound's ability to penetrate microbial cell membranes. jst.go.jp

Proposed Mechanisms of Antimicrobial Action (e.g., Electrophilicity of Halomethyl Units)

The antimicrobial activity of 2,3-bis(halomethyl)quinoxalines is strongly linked to the electrophilicity of the halomethyl units at the C-2 and C-3 positions. jst.go.jpnih.gov The general trend of activity among the halogen series (F < Cl < Br ≈ I) supports this hypothesis. The 2,3-bis(fluoromethyl)quinoxalines, which are the least electrophilic, were found to be inactive against both bacteria and fungi. jst.go.jp In contrast, the corresponding chloro-, bromo-, and iodomethyl derivatives, which are more electrophilic, showed significant antimicrobial activities. jst.go.jp

This suggests that the mechanism of action likely involves the alkylation of crucial biological nucleophiles within the microbial cells, such as enzymes or DNA, by the electrophilic halomethyl groups. jst.go.jp This covalent modification would disrupt essential cellular processes, leading to cell death. The quinoxaline ring itself, a known component of various natural antibiotics, serves as a carrier moiety, delivering the reactive halomethyl groups to their biological targets. jst.go.jp

Antineoplastic and Antiproliferative Investigations

Quinoxaline derivatives are a well-established class of compounds with significant anticancer properties. mdpi.comresearchgate.net The unique structural attributes of this compound and its analogues have made them subjects of intensive research in the quest for novel antineoplastic and antiproliferative agents.

Recent studies have highlighted the potential of quinoxaline-based compounds to interfere with critical cellular processes in cancer cells, leading to their demise. One significant mechanism is the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair. nih.govnih.gov For instance, certain quinoxaline derivatives have demonstrated potent inhibitory effects against topoisomerase II, with IC₅₀ values as low as 7.529 µM. nih.gov This inhibition disrupts the normal cell cycle, often leading to cell cycle arrest at the S phase or G1 transition. nih.govnih.gov

Furthermore, molecular docking studies have provided insights into the binding affinity of these compounds to the active sites of key proteins like topoisomerase II and the epidermal growth factor receptor (EGFR), corroborating their potential as targeted therapeutic agents. nih.gov The structural features of the quinoxaline ring and its substituents play a crucial role in these interactions.

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Several quinoxaline derivatives, including those structurally related to this compound, have been shown to be potent inducers of apoptosis. nih.govmdpi.com

The apoptotic mechanism often involves the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov This shift in the balance of apoptotic regulators ultimately leads to the activation of the caspase cascade and subsequent cell death. Evidence from DNA fragmentation assays and Annexin V-FITC/PI double staining further confirms the apoptotic pathway. nih.gov For example, a specific quinoxaline derivative was found to induce apoptosis in PC-3 prostate cancer cells through a mechanism consistent with topoisomerase II inhibition. nih.gov

| Cell Line | Compound Type | Observed Effect | Reference |

| PC-3 (Prostate Cancer) | Quinoxaline derivative | Induction of apoptosis, cell cycle arrest at S phase | nih.gov |

| A549 (Lung Cancer) | Quinoxaline derivative | Apoptosis induction via mitochondrial and caspase-3 dependent pathways | researchgate.net |

| MCF-7 (Breast Cancer) | 2-substituted-quinoxaline | Cell cycle arrest at G1, apoptosis induction | nih.gov |

| MCF-7 (Breast Cancer) | Benzo[g]quinoxaline derivative | pre-G1 apoptosis, Bax activation, Bcl-2 downregulation | mdpi.com |

The presence and position of halogen substituents, particularly bromine, on the quinoxaline scaffold have a profound impact on the compound's anticancer activity. Studies on various brominated quinoline (B57606) and quinoxaline derivatives have consistently demonstrated that the introduction of bromine atoms can significantly enhance their antiproliferative effects. nih.govnih.gov

For example, the bromination of a quinoline derivative at specific positions led to a substantial increase in its inhibitory activity against cancer cell lines. nih.gov Conversely, the removal or replacement of a bromo group can lead to a marked decrease in cytotoxic activity. nih.gov This highlights the critical role of the electronic and steric properties of bromine in the interaction with biological targets. The electron-withdrawing nature of bromine can influence the charge distribution within the molecule, potentially enhancing its binding affinity to target proteins. mdpi.com

Antiviral Properties

Quinoxaline derivatives have emerged as a promising class of antiviral agents, exhibiting activity against a range of viruses. ontosight.ainih.govresearchgate.net Their mechanism of action can involve targeting viral proteins essential for replication. For instance, some quinoxaline derivatives have been identified as potential inhibitors of the influenza virus NS1A protein, which plays a crucial role in viral replication by binding to double-stranded RNA. nih.govresearchgate.net By fitting into a cavity on the NS1A protein, these compounds can block its function. nih.gov

Furthermore, certain halophenyl pyrrolo[2,3-b]quinoxaline derivatives have shown inhibitory activity against the vaccinia virus, a member of the poxvirus family. nih.gov The broad-spectrum antiviral potential of quinoxalines underscores their importance in the development of new therapies for viral infections. researchgate.net

Antiprotozoal Activities (e.g., Antileishmanial Activity)

The quinoxaline nucleus is also a key pharmacophore in the development of antiprotozoal agents. researchgate.net Derivatives of quinoxaline have demonstrated significant activity against various protozoan parasites, including those responsible for leishmaniasis. researchgate.netnih.gov

Studies on 2,3-diarylsubstituted quinoxaline derivatives have revealed their potent antileishmanial activity against Leishmania amazonensis. nih.govepa.gov These compounds were effective against both the promastigote and amastigote forms of the parasite, with IC₅₀ values in the low micromolar range. nih.gov The mechanism of action appears to involve intense mitochondrial alterations in the parasite, leading to cellular collapse. nih.govepa.gov The selectivity of these compounds for the parasite over host cells makes them promising candidates for further development as antileishmanial drugs. nih.gov

Other Reported Biological Activities

Beyond their well-documented anticancer, antiviral, and antiprotozoal effects, quinoxaline derivatives, including this compound, have been associated with a variety of other biological activities. These include antimicrobial properties, with some derivatives showing activity against both bacteria and fungi. researchgate.netnih.gov The introduction of specific substituents, such as a trifluoromethyl group or a fluoro-group, can modulate the antibacterial and antifungal spectrum of these compounds. nih.gov The inherent reactivity of the bis(bromomethyl) groups also lends itself to the synthesis of a wide array of derivatives with diverse biological profiles. nih.gov

Antioxidant Properties

The search for effective antioxidants has led researchers to explore various heterocyclic compounds, including quinoxaline derivatives. nih.govresearchgate.net Pyrrolo[2,3-b]quinoxaline derivatives, which can be synthesized from quinoxaline precursors, have shown promise as radical scavengers. nih.gov

In a study evaluating the antioxidant potential of several pyrrolo[2,3-b]quinoxaline derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, one compound, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a), demonstrated the most significant radical scavenging activity. nih.gov Further computational analysis indicated that this compound could effectively scavenge hydroxyl radicals (HO•) in a lipid environment, with a rate constant comparable to reference antioxidants like Trolox and melatonin. nih.gov This suggests that the quinoxaline scaffold can be a foundation for developing agents that protect against oxidative stress. nih.gov

| Compound | DPPH Scavenging Activity (at 128 mg/mL) | Reference |

|---|---|---|

| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) | 24% | nih.gov |

| Compound 3b | 7% | nih.gov |

| Compound 3d | 9% | nih.gov |

| Quercetin (Standard) | IC50 = 0.033 mM | nih.gov |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of novel antitubercular agents. nih.gov The quinoxaline ring is a key component in this search. nih.govsapub.org Research by Ishikawa and colleagues involved the synthesis of twelve derivatives of this compound with various substituents at the 6- and/or 7-positions to evaluate their antimicrobial activities. nih.gov

This foundational work inspired further development, with studies showing that cyclic analogues of these compounds, such as those with a pyrido[2,3-g]quinoxaline nucleus, are promising leads for new antitubercular drugs. researchgate.net The structure-activity relationship (SAR) studies of quinoxaline 1,4-di-N-oxide derivatives indicate that specific substitutions are crucial for activity. For example, a methyl group at the 3-position and electro-attracting groups like halogens at the 7-position are often preferred for enhancing antitubercular effects. mdpi.com Other research has identified 1-substituted quinoxaline-2,3(1H,4H)-diones with minimum inhibitory concentrations (MIC) against M. tuberculosis H37Rv in the low microgram per milliliter range. nih.gov These findings collectively highlight the adaptability of the quinoxaline scaffold, derived from precursors like this compound, in designing potent agents against tuberculosis. nih.gov

| Compound Class/Derivative | Target | Key Finding/Activity | Reference |

|---|---|---|---|

| This compound derivatives | Bacteria and Fungi | Derivative 1g showed the highest activity against Gram-positive bacteria. | nih.gov |

| Pyrido[2,3-g]quinoxaline nucleus | M. tuberculosis | Considered a good lead for new antitubercular agents. | researchgate.net |

| Quinoxaline-2,3(1H,4H)-dione derivative (2b) | M. tuberculosis H37Rv | MIC = 8.012 µg/mL | nih.gov |

| Quinoxaline 1,4-di-N-oxide esters (e.g., T-007) | M. tuberculosis | Activity similar to isoniazid (B1672263) (MIC = 0.12 µg/mL). | mdpi.com |

Antimalarial Activity

Quinoxaline-based compounds have emerged as potent agents against the malaria parasite, Plasmodium falciparum. nih.govmalariaworld.org A series of anti-schistosomal quinoxaline compounds were found to possess powerful antimalarial properties, with some exhibiting IC₅₀ (half-maximal inhibitory concentration) values in the single-digit nanomolar range against both drug-sensitive (3D7) and multi-drug resistant (Dd2) strains. nih.gov

A significant advantage of these quinoxaline analogues is their low propensity for inducing resistance. nih.govmalariaworld.org In laboratory experiments, parasites developed only a low-level resistance to some compounds, while others proved to be resistance-refractory. nih.gov This characteristic is highly desirable for new antimalarial drugs. The activity of these compounds is sensitive to structural modifications. For example, altering a nitro group on the central quinoxaline core greatly reduced the antimalarial potency, highlighting the importance of specific structural features for biological activity. nih.gov The dual activity of these compounds against both Schistosoma and Plasmodium suggests a potentially conserved target or pathway, making them valuable tools for drug discovery against both pathogens. malariaworld.org

| Compound | 3D7 Strain IC₅₀ (nM) | Dd2 Strain IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 22 | 22 nM | 32 nM | nih.gov |

| Compound 22c (N-acetyl amide derivative) | >1000 nM | >1000 nM | nih.gov |

| Compound 22f (N-furan-2-carboxamide derivative) | >1000 nM | >1000 nM | nih.gov |

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Quinoxaline derivatives are recognized as important scaffolds for designing protein kinase inhibitors. ekb.eg The nitrogen atoms in the quinoxaline ring can form key hydrogen bonds within the ATP-binding pocket of kinases, making them effective competitive inhibitors. ekb.eglookchem.com

Researchers have successfully designed and synthesized novel quinoxaline derivatives that potently inhibit specific kinases. For example, by using bioisosteric replacement of the core of a known inhibitor, a series of quinoxaline compounds were developed as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often overexpressed in cancer. lookchem.com Some of these compounds exhibited IC₅₀ values in the low nanomolar range. lookchem.com Similarly, other quinoxaline derivatives have been identified as dual inhibitors of Pim-1 and Pim-2 kinases, which are oncogenic survival factors implicated in various cancers. mdpi.com These studies demonstrate that the quinoxaline framework is a chemically tractable and effective starting point for the development of targeted kinase inhibitors. ekb.egmdpi.com

| Compound | Stereoisomer | c-Met Kinase IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 4 | R-isomer | 6 nM | lookchem.com |

| Compound 5 | S-isomer | 92 nM | lookchem.com |

| Crizotinib (Control) | - | 5 nM | lookchem.com |

Development of Quinoxaline-Based Therapeutic Agents

The development of new therapeutic agents frequently relies on versatile chemical scaffolds that can be readily modified to optimize biological activity. sapub.orgnih.gov The compound this compound is an exemplary starting material in this regard. Its two reactive bromomethyl groups allow for the straightforward synthesis of a wide variety of derivatives through reactions with different nucleophiles. sapub.orgresearchgate.net

A primary application has been in the creation of novel antimicrobial agents. nih.govresearchgate.net By reacting this compound with various amines or other precursors, chemists have generated libraries of new compounds. researchgate.net For instance, Ishikawa et al. synthesized a series of derivatives with substituents on the benzene ring and evaluated their activity against a panel of bacteria and fungi. nih.gov This work demonstrated that specific substitutions could enhance potency against certain classes of microbes; a trifluoromethyl group at the 6-position yielded high activity against Gram-positive bacteria, while a fluoro group at the 6-position conferred a broad antifungal spectrum. nih.gov

The development pipeline extends beyond direct antimicrobial applications. The insights gained from these initial derivatives have informed the design of more complex molecules with activities against tuberculosis, malaria, and cancer. nih.govresearchgate.netnih.gov The established synthetic routes starting from this compound and other quinoxaline precursors, combined with the broad spectrum of biological activities observed, confirm that the quinoxaline moiety is a highly valuable and enduring scaffold in the ongoing quest for new and effective therapeutic agents. nih.govnih.gov

Applications in Materials Science and Technology

Role in Organic Electronic Materials

The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline (B1680401) moiety makes it an excellent component for n-type (electron-transporting) organic semiconductors. researchgate.net This property is crucial for the fabrication of various organic electronic devices. Donor-acceptor (D-A) conjugated polymers that incorporate a quinoxaline unit often exhibit desirable electronic characteristics, such as narrow bandgaps and strong intramolecular charge transfer (ICT), which are beneficial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). frontiersin.org

2,3-Bis(bromomethyl)quinoxaline is an ideal monomer for synthesizing specific types of conjugated polymers, particularly poly(quinoxaline vinylene)s (PQVs), which are derivatives of poly(p-phenylenevinylene) (PPV). The reactive bromomethyl groups can undergo various polymerization reactions, such as the Gilch or Wittig-Horner reactions, to form a polymer backbone with alternating quinoxaline and vinylene units. These PQV materials are investigated for their potential in electronic devices due to the combination of the electron-accepting quinoxaline unit and the conjugated vinylene linker, which facilitates charge transport. rsc.org The properties of such polymers can be fine-tuned by modifying the quinoxaline core or the polymerization method. rsc.orgcapes.gov.br

Table 1: Quinoxaline-Based Polymers in Organic Electronics

| Polymer Type | Key Monomer Unit | Target Application | Notable Properties |

|---|---|---|---|

| Donor-Acceptor Polymer | Indacenodithiophene (IDT) and Quinoxaline | Organic Field-Effect Transistor (OFET) | High hole mobility (up to 0.12 cm²/Vs), strong ICT. frontiersin.org |

| Conjugated Polymer | Benzodithiophene and Quinoxaline | Organic Solar Cell (OSC) | Tunable bandgaps (1.64-1.95 eV), good power conversion efficiencies. metu.edu.tr |

Development of Sensors and Optoelectronic Devices

Quinoxaline derivatives are widely explored for their use in chemical sensors due to their distinct photophysical properties that can be modulated by external stimuli. mdpi.com The fluorescence and absorption characteristics of these molecules can change significantly upon interaction with specific analytes, such as metal ions or protons (in pH sensors), making them excellent candidates for optical sensing applications. researchgate.netresearchgate.net

The bifunctional nature of this compound allows it to act as a rigid scaffold for building complex, multi-component sensor systems. For instance, it is a precursor for creating larger macrocyclic structures, known as cyclophanes, which can act as receptors for specific guest molecules. researchgate.net Research has shown that derivatives like 6,7-diamino-2,3-bis(bromomethyl)quinoxaline can be used to construct larger, more elaborate sensor molecules, where the quinoxaline unit plays a key role in the electronic and structural properties of the final sensor. researchgate.net Furthermore, innovative quinoxaline-based fluorophores have been developed that demonstrate high sensitivity and selectivity for important analytes like hypochlorite. rsc.org

Utilization in Advanced Polymer Synthesis

The synthesis of high-performance polymers with tailored properties is a cornerstone of modern materials science. Quinoxaline-containing polymers are known for their excellent thermal stability and specific electronic properties, making them suitable for demanding applications. kpi.ua While many synthetic routes to quinoxaline polymers exist, this compound provides a unique pathway through the reactivity of its bromomethyl groups.

This monomer is particularly suited for the synthesis of:

Poly(quinoxaline vinylene)s (PQVs): As discussed, these polymers are synthesized via precursor routes where the bromomethyl groups are converted into vinyl linkages, creating a fully conjugated polymer backbone. This class of materials is a subset of the broader poly(arylene vinylene) family, known for its use in organic electronics. rsc.org

Quinoxaline-based Cyclophanes: The two reactive sites on this compound are perfectly positioned to react with difunctional nucleophiles (e.g., dithiols or diphenols) in a cyclization reaction. This process yields cyclophanes, which are molecules with bridged aromatic rings. beilstein-journals.orgmun.ca These structures are investigated for their unique host-guest chemistry and as building blocks for more complex supramolecular assemblies. The synthesis of macrocyclic receptors from this compound for ion sensing is a notable example. researchgate.net

Table 2: Polymerization and Cyclization Reactions

| Reactant | Co-reactant/Reagent | Product Type | Application Area |

|---|---|---|---|

| This compound | Strong base (e.g., potassium tert-butoxide) | Poly(quinoxaline vinylene) | Organic Electronics, Electroluminescence |

Applications in Dyes and Electroluminescent Materials

The inherent photophysical properties of the quinoxaline ring system make it a valuable component in the design of dyes and electroluminescent materials. nih.gov Quinoxaline derivatives are known to be π-deficient, which allows them to be used as the electron-accepting part in "push-pull" chromophores, leading to materials with strong intramolecular charge-transfer characteristics and tunable emission colors. mdpi.com

The synthesis of poly(quinoxaline vinylene)s from this compound is directly relevant to this area. PPV and its derivatives are landmark materials in the field of organic light-emitting diodes (OLEDs) due to their strong solid-state fluorescence. sigmaaldrich.comsigmaaldrich.com By incorporating the quinoxaline moiety directly into the polymer backbone, the resulting PQVs are expected to possess unique electroluminescent properties, combining the electron-accepting nature of quinoxaline with the high fluorescence quantum yield potential of a PPV-type structure. These materials are therefore promising candidates for use as the emissive layer in OLEDs and other display technologies.

Advanced Spectroscopic and Structural Elucidation

X-ray Crystallography for Molecular Structure Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For 2,3-Bis(bromomethyl)quinoxaline, a crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 255312. nih.gov The associated article for this crystallographic data is published in the Journal of Organic Chemistry. nih.gov This analysis provides unequivocal proof of the compound's connectivity and stereochemistry.

While the full crystallographic data for the parent this compound is lodged within the CCDC, the general findings from related quinoxaline (B1680401) derivatives illustrate the power of this technique in providing a precise and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR have been employed to characterize this compound and its derivatives, providing valuable information about the chemical environment of the hydrogen and carbon atoms.

For this compound, the ¹H NMR spectrum provides key diagnostic signals. A notable feature is the singlet corresponding to the four protons of the two bromomethyl (-CH₂Br) groups. prepchem.com The aromatic protons on the benzene (B151609) ring of the quinoxaline core typically appear as a complex multiplet in the downfield region of the spectrum. prepchem.com

In a study by V. G. Pleshakov et al., the ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) was reported. The spectrum showed a multiplet for the aromatic protons and a singlet for the bromomethyl protons.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| Aromatic-H | 7.8, 8.05 | Multiplet | CDCl₃ |

| CH₂Br | 4.92 | Singlet | CDCl₃ |

The ¹³C NMR spectrum of this compound further corroborates its structure. The spectrum displays signals for the carbon atoms of the bromomethyl groups and the carbons of the quinoxaline ring system. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbon of the bromomethyl group appears at a characteristic chemical shift due to the deshielding effect of the adjacent bromine atom. Spectroscopic data for this compound is also available in public databases, which report a purity of 98% and the use of CDCl₃ as the solvent for NMR analysis. spectrabase.com

The structural assignment of various derivatives of this compound has also been confirmed using NMR spectroscopy. For example, in the synthesis of 2,3-bis(4-bromophenyl)quinoxaline, ¹H and ¹³C NMR were used to verify the structure, with signals in the aromatic region corresponding to the protons of the quinoxaline and diphenyl rings. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. This method is distinguished from standard mass spectrometry by its ability to measure mass-to-charge ratios (m/z) to a very high degree of accuracy.

For this compound, the theoretical exact mass can be calculated from its molecular formula, C₁₀H₈Br₂N₂. The calculated monoisotopic mass is approximately 313.9054 g/mol . nih.gov HRMS analysis of a purified sample of this compound would be expected to yield a molecular ion peak with an m/z value that closely matches this theoretical value, typically within a few parts per million (ppm). Such a result provides strong evidence for the proposed molecular formula, ruling out other potential formulas that might have the same nominal mass but different elemental compositions.

The fragmentation pattern of 2,3-disubstituted quinoxalines in mass spectrometry has been a subject of study. A. Karjalainen and H. Krieger investigated the mass spectrometric fragmentation of several quinoxalines, including this compound. lookchem.com They noted that the introduction of a heteroatom into the methyl group significantly alters the fragmentation pathway compared to simple alkyl derivatives. The primary fragmentation of this compound involves the loss of a bromine atom to form an [M - Br]⁺ ion. lookchem.com This is a characteristic fragmentation for organobromine compounds.

In the broader context of quinoxaline chemistry, HRMS is routinely used to confirm the successful synthesis of new derivatives. For example, in the synthesis of novel quinoxaline hydrazones and other derivatives, ESI-MS and other mass spectrometry techniques are employed to confirm the molecular weights of the target compounds. researchgate.netrsc.org

Computational and Theoretical Studies

Molecular Modeling and Docking Studies for Biological Activity Prediction

Molecular modeling and docking are instrumental in predicting the interaction of a ligand with a biological target, such as a protein or enzyme. Although specific molecular docking studies for 2,3-Bis(bromomethyl)quinoxaline are not prominently reported, the general approach for quinoxaline (B1680401) derivatives involves identifying a relevant biological target and computationally assessing the binding affinity and mode of interaction. For instance, various quinoxaline derivatives have been docked into the active sites of enzymes like DNA gyrase, tyrosinase, and different kinases to predict their inhibitory potential.

The predicted biological activities for some quinoxaline derivatives based on in silico target prediction tools have shown multifaceted mechanisms of action, suggesting their potential to interact with multiple biological targets. researchgate.net For this compound, its known antimicrobial activity could be explored through docking studies against essential bacterial enzymes to elucidate its mechanism of action at a molecular level.

Quantum Chemical Calculations for Reactivity and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. These calculations can provide key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for describing chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability and reactivity.

A study on 2,3-bis(halomethyl)quinoxaline derivatives has suggested that the electrophilicity of the halomethyl units is a critical factor for their antimicrobial activity. nih.gov This implies that the carbon atoms of the bromomethyl groups in this compound are likely to be electron-deficient and thus susceptible to nucleophilic attack. This electrophilic nature is a key aspect of its reactivity.

DFT calculations on similar quinoxaline structures have been used to determine various quantum chemical parameters that correlate with their observed properties. ias.ac.in For this compound, such calculations would likely reveal a significant polarization of the C-Br bonds, contributing to the electrophilicity of the methylene (B1212753) carbons.

Table 1: Calculated Physicochemical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C₁₀H₈Br₂N₂ |

| Molecular Weight | 315.99 g/mol |

| XLogP3-AA | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 313.90542 g/mol |

| Monoisotopic Mass | 313.90542 g/mol |

| Topological Polar Surface Area | 25.8 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 265 |

This table presents computationally derived properties of this compound.

Structure-Property Relationship Analysis through Computational Approaches

Computational approaches are pivotal in establishing structure-property relationships, which are essential for designing molecules with desired characteristics. For this compound and its derivatives, understanding how structural modifications influence properties like antimicrobial activity is of significant interest.

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Novel 2,3-Bis(bromomethyl)quinoxaline Analogues with Enhanced Bioactivity

The quest for more potent and selective bioactive agents is a driving force in medicinal chemistry. The this compound core serves as a valuable template for the design and synthesis of novel analogues with enhanced biological activity. researchgate.net A notable study by Ishikawa and colleagues involved the synthesis of twelve derivatives of this compound with substituents at the 6- and/or 7-positions to evaluate their antimicrobial properties. nih.gov

The structure-activity relationship (SAR) of these analogues revealed critical insights. The introduction of different functional groups on the quinoxaline (B1680401) ring significantly influences their biological efficacy. For instance, the electrophilicity of the halomethyl groups at the 2- and 3-positions appears to be a crucial factor in their antimicrobial action. nih.gov Research has shown that derivatives with lipophilic and electron-withdrawing substituents at the C6 position exhibit the highest activity against Gram-positive bacteria. researchgate.net Specifically, a derivative bearing a trifluoromethyl group at the 6-position demonstrated the most potent activity. nih.gov Conversely, a derivative with an ethyl ester substitution was uniquely active against Gram-negative bacteria. nih.gov Antifungal activity was also observed, with a 6-fluoro derivative showing the broadest spectrum of activity. nih.gov

These findings underscore the potential for targeted modifications of the this compound structure to develop new therapeutic agents. Future research will likely focus on synthesizing a broader library of analogues with diverse substituents to further probe the SAR and optimize their bioactivity against a wider range of pathogens and diseases.

Comprehensive Mechanistic Investigations of Biological Actions